molecular formula C14H11Cl2N3O B8053145 5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine

5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B8053145
M. Wt: 308.2 g/mol
InChI Key: RNVMAXYYKSMRKW-UHFFFAOYSA-N
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Description

5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine (CAS: 1951402-78-0) is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with chlorine atoms at positions 5 and 7 and a 4-methoxybenzyl group at the N1 position. This compound is synthesized via sequential halogenation and alkylation reactions, as demonstrated by the reaction of 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine with sodium hydride and 4-methoxybenzyl chloride, yielding a 93% purified product . Its molecular weight is 314.1 g/mol (LCMS data) , and it is commercially available at $53.00/100mg .

The structural features of this compound—specifically the electron-withdrawing chloro groups and the lipophilic 4-methoxybenzyl substituent—render it a promising candidate for pharmacological applications. For instance, 1H-pyrazolo[3,4-c]pyridine derivatives have been explored as GPR119 agonists for type 2 diabetes treatment, with nanomolar potency achieved through strategic modifications of aryl and piperidine groups .

Properties

IUPAC Name

5,7-dichloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O/c1-20-11-4-2-9(3-5-11)8-19-13-10(7-17-19)6-12(15)18-14(13)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVMAXYYKSMRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(N=C(C=C3C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies

The pyrazolo[3,4-c]pyridine scaffold is typically constructed via cyclocondensation reactions. A prominent method involves reacting 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF) under acidic conditions. This generates the pyridine ring fused to a pyrazole moiety through intramolecular cyclization. For example:

  • Key reagents : 2-Chloro-3-pyridinecarboxaldehyde, hydroxylamine hydrochloride, DMF, triethylamine.

  • Conditions : 60°C for 6–8 hours, yielding 71–85%.

In advanced routes, α-oxo ketene dithioacetals (OKDTAs) are condensed with 5-aminopyrazoles using trifluoroacetic acid (TFA) as a catalyst. This method achieves regioselective formation of the pyrazolo[3,4-c]pyridine core with minimal byproducts.

Introduction of the 4-Methoxybenzyl Group

N-Alkylation Reactions

The 4-methoxybenzyl substituent is introduced via N-alkylation of the pyrazole nitrogen. A common approach uses 4-methoxybenzyl chloride in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF or acetonitrile.

  • Typical protocol :

    • React pyrazolo[3,4-c]pyridine intermediate with 1.2 equivalents of 4-methoxybenzyl chloride.

    • Stir at 80°C for 12 hours under nitrogen.

  • Yield : 70–85% after recrystallization (ethanol/water).

Dichlorination at C5 and C7

Direct Halogenation

Chlorination is achieved using phosphorus oxychloride (POCl₃) or chlorine gas in dichloromethane (DCM). POCl₃ acts as both solvent and chlorinating agent, with catalytic dimethylformamide (DMF) enhancing reactivity:

  • Conditions : Reflux at 110°C for 4–6 hours.

  • Regioselectivity : Controlled by electron-withdrawing groups on the pyridine ring, directing chlorination to C5 and C7.

  • Yield : 65–78%.

Sequential Halogenation

Alternative methods employ N-chlorosuccinimide (NCS) in a stepwise manner:

  • Chlorinate C5 using NCS in acetonitrile at 0°C.

  • Introduce C7 chlorine via electrophilic substitution with Cl₂ in DCM.

  • Advantage : Better control over regiochemistry.

  • Yield : 60–70%.

Integrated Synthetic Pathways

One-Pot Synthesis

A streamlined approach combines cyclocondensation, alkylation, and chlorination in a single reactor:

  • Cyclize 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride.

  • Alkylate with 4-methoxybenzyl chloride.

  • Chlorinate using POCl₃.

  • Total yield : 50–60%.

Fragment Coupling

For higher purity, modular synthesis is employed:

  • Step 1 : Synthesize 5,7-dichloropyrazolo[3,4-c]pyridine via POCl₃.

  • Step 2 : Perform N-alkylation with 4-methoxybenzyl bromide under phase-transfer conditions (tetrabutylammonium bromide).

  • Yield : 75% after column chromatography.

Optimization and Challenges

Solvent and Catalyst Screening

  • Solvents : DMF and DMSO enhance reaction rates but complicate purification. Ethanol/water mixtures improve recrystallization.

  • Catalysts : Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ nano-catalysts reduce reaction time by 40% in cyclocondensation steps.

Byproduct Mitigation

  • Common byproducts : Over-chlorinated derivatives or regioisomers.

  • Solutions :

    • Use stoichiometric POCl₃ (3.2 equivalents) to minimize over-chlorination.

    • Employ low temperatures (–20°C) during N-alkylation to suppress dimerization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.49 (d, J = 8.5 Hz, 2H, ArH), 7.35 (d, J = 8.5 Hz, 2H, ArH), 5.32 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).

  • MS (ESI) : m/z 308.1 [M+H]⁺.

Purity and Stability

  • HPLC : ≥98% purity (C18 column, acetonitrile/water gradient).

  • Storage : Stable at RT for 6 months in amber vials.

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and anticoagulants. Functionalization at C3 (e.g., carboxylic acid derivatives) enables bioactivity modulation .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Biological Activities

Research indicates that compounds in the pyrazolo[3,4-c]pyridine class exhibit significant biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties : Certain compounds have been noted for their ability to reduce inflammation.
  • Antimicrobial Effects : There is evidence suggesting antimicrobial properties against various pathogens.

The specific biological activity of 5,7-dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine remains an area of active investigation, with ongoing studies focusing on its mechanism of action and therapeutic potential.

Drug Development

The compound is primarily investigated for its potential applications in drug development. Its unique structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological studies. Interaction studies often employ techniques such as:

  • Molecular Docking : To predict binding affinities with various receptors.
  • In vitro Assays : To evaluate biological activities against specific disease models.

Mechanistic Studies

Understanding the mechanism of action is crucial for developing effective therapeutics. Studies involving this compound focus on:

  • Binding Studies : Analyzing how the compound interacts with target proteins.
  • Cellular Pathway Analysis : Investigating the effects on signaling pathways involved in disease processes.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations. Further analysis revealed that the compound induced apoptosis through activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In another research project, the compound was tested for anti-inflammatory effects using an animal model of arthritis. The findings demonstrated a reduction in inflammatory markers and joint swelling when treated with the compound compared to control groups.

Mechanism of Action

The mechanism by which 5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of specific enzymes involved in disease pathways.

  • Receptors: Binding to receptors that regulate cellular signaling.

  • Proteins: Interaction with proteins that play a role in cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity/Application Key Findings References
This compound - N1: 4-Methoxybenzyl
- C5/C7: Cl
Potential GPR119 agonist High synthetic yield (93%); chloro groups enhance electrophilicity
5-Chloro-3-(4′-nitrophenyl)-1-{[2′′-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine (22) - C3: 4-Nitrophenyl
- C5: Cl
- N1: SEM group
Model for vectorial functionalization Demonstrates regioselective C-H activation at C7 for further elaboration
6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine (APcK110) - C3: 4-Fluorophenyl
- C6: 3,5-Dimethoxyphenyl
Kit kinase inhibitor IC₅₀ values in nanomolar range; substituents optimize kinase binding
7-Chloro-1H-pyrazolo[3,4-c]pyridine - C7: Cl Intermediate for anticancer agents Reduced lipophilicity compared to dichloro analogs
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl - Saturated pyridine ring Scaffold for CNS-targeting drugs Hydrogenation increases conformational flexibility

Key Observations:

Halogenation: Dichloro substitution at C5/C7 enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) . Mono-chloro analogs (e.g., 7-Chloro-1H-pyrazolo[3,4-c]pyridine) exhibit lower reactivity and reduced lipophilicity .

N1 Substitution : The 4-methoxybenzyl group improves metabolic stability and membrane permeability compared to smaller alkyl groups (e.g., SEM in compound 22) .

Stability and Functionalization Challenges

  • Acidic conditions may destabilize N1-protected analogs. For example, SEM-deprotection of related compounds led to unexpected N1 methylation instead of SEM removal .
  • Dichloro-substituted derivatives are more resistant to oxidation compared to non-halogenated analogs, as evidenced by stability in N-oxidation reactions .

Biological Activity

5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C14H11Cl2N3O
  • Molecular Weight : 308.2 g/mol
  • Purity : ≥95% .

Research indicates that compounds within the pyrazolo[3,4-c]pyridine class may function as inhibitors of various kinases, particularly those involved in inflammatory and cancer pathways. The specific mechanisms include:

  • Inhibition of TBK1 : Similar derivatives have been shown to inhibit TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and inflammation. For example, a related compound demonstrated an IC50 value of 0.2 nM against TBK1, indicating high potency .
  • Antiproliferative Effects : The compound has exhibited significant antiproliferative effects against various cancer cell lines, suggesting potential utility in cancer therapy .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Cell Line/Target IC50 Value (µM) Reference
TBK1 InhibitionRecombinant TBK10.2
AntiproliferativeA172, U87MG, A375Micromolar range
VEGFR-2 InhibitionMCF-7 (Breast Cancer)0.39–0.54
Antitumor ActivityHCT116 (Colon Cancer)Not specified

Case Study 1: Anticancer Potential

In a study evaluating the anticancer properties of pyrazolo[3,4-c]pyridine derivatives, it was found that specific modifications to the structure significantly enhanced their antiproliferative activity against multiple myeloma cell lines. The lead compound exhibited an IC50 value of 0.64 µM against the MM1.S cell line, highlighting its potential as a therapeutic agent in hematological malignancies .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related pyrazolo compounds. These studies demonstrated that derivatives could effectively modulate inflammatory pathways by inhibiting key kinases involved in cytokine signaling, thereby reducing inflammation in vitro and in vivo models .

Q & A

Q. How to validate computational docking results for this compound’s protein targets?

  • Methodological Answer : Compare docking scores (AutoDock Vina, Glide) with experimental IC50 values from kinase assays. Mutagenesis studies (e.g., alanine scanning) can confirm predicted binding residues. Cross-reference with ’s structural data on pyridyl interactions .

Tables for Key Data

Parameter Optimal Conditions Reference
Reaction SolventDMF or ethanol (reflux)
Purification MethodSilica gel chromatography (hexane:EtOAc)
HPLC Mobile PhaseAcetonitrile/0.1% formic acid (70:30)
Stability (pH 7.4, 25°C)>48 hours (no degradation)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
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5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.